molecular formula C31H26ClN5O3S B6577822 N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 801244-01-9

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B6577822
CAS No.: 801244-01-9
M. Wt: 584.1 g/mol
InChI Key: AOJSMJSDRWJFFS-UHFFFAOYSA-N
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Description

N-{3-[1-(6-Chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a heterocyclic organic compound featuring a quinazoline core fused with a dihydropyrazole ring and substituted with chlorine, phenyl, methoxyphenyl, and methanesulfonamide groups. The methanesulfonamide group is a common pharmacophore in drug design, often enhancing solubility and binding affinity to biological targets .

Properties

IUPAC Name

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClN5O3S/c1-40-29-14-7-6-13-24(29)28-19-27(21-11-8-12-23(17-21)36-41(2,38)39)35-37(28)31-33-26-16-15-22(32)18-25(26)30(34-31)20-9-4-3-5-10-20/h3-18,28,36H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJSMJSDRWJFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates quinazoline and pyrazole moieties, which are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of:

  • A quinazoline core, which is linked to a pyrazole derivative.
  • A methanesulfonamide group that may enhance solubility and bioavailability.

Molecular Formula

C21H20ClN5O2SC_{21}H_{20}ClN_{5}O_{2}S

Molecular Weight

Molecular Weight=429.93 g mol\text{Molecular Weight}=429.93\text{ g mol}

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antitumor Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Aurora Kinases : These kinases are critical for cell division, and their inhibition can lead to apoptosis in cancer cells .
  • Selective Cytotoxicity : Studies indicate that certain derivatives exhibit selective cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) .
CompoundCell LineIC50 (µM)Reference
Compound 32A5490.5
Compound XU9370.8

Anti-inflammatory Activity

The methanesulfonamide group in the compound may contribute to its anti-inflammatory properties. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α .

Antimicrobial Properties

Certain pyrazole derivatives have demonstrated significant antibacterial and antifungal activities. This suggests that this compound could potentially exhibit similar effects.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Kinase Activity : By targeting specific kinases involved in cancer cell proliferation.
  • Modulate Cytokine Production : Reducing inflammation through the inhibition of signaling pathways associated with immune responses.

Case Studies

  • Antitumor Efficacy in Vivo : In a study involving animal models, a related quinazoline derivative showed significant reduction in tumor size when administered at doses of 10 mg/kg body weight .
  • Clinical Relevance : A phase I clinical trial evaluated the safety and efficacy of a similar compound in patients with advanced solid tumors, showing promising results with manageable side effects .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic properties, including:

  • Anticancer Activity : Research indicates that quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : Studies have shown that compounds containing quinazoline and pyrazole moieties exhibit antimicrobial activities against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines, thus reducing inflammation .

Chemical Research Applications

In the realm of synthetic chemistry, N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide serves as a versatile building block for:

  • Synthesis of Novel Heterocycles : The compound can be used to create more complex heterocyclic structures, which are valuable in drug discovery. Its unique functional groups allow for diverse chemical modifications, leading to new derivatives with enhanced biological activity .
  • Material Science : The structural properties of this compound lend themselves to applications in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in creating advanced materials with specific functionalities .

Biological Research Applications

The compound is utilized as a probe in biological studies to:

  • Investigate Enzyme Inhibition : It can be employed to study the inhibition mechanisms of various enzymes, providing insights into metabolic pathways and potential therapeutic targets .
  • Receptor Binding Studies : The interaction of this compound with specific receptors can help elucidate signaling pathways involved in diseases such as cancer and neurodegenerative disorders. Understanding these interactions is crucial for developing targeted therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tyrosine kinases; effective against tumors
AntimicrobialActive against various bacterial strains
Anti-inflammatoryModulates inflammatory cytokines

Table 2: Synthetic Applications

Application TypeDescriptionReferences
Heterocycle SynthesisBuilding block for complex molecules
Material DevelopmentUsed in creating advanced materials

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Potential Targets/Applications
N-{3-[1-(6-Chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Quinazoline-dihydropyrazole 6-Chloro, 4-phenyl, 2-methoxyphenyl, methanesulfonamide Kinase inhibition, anticancer
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide Dihydropyrazole 3-Chlorophenylsulfonyl, 2-fluorophenyl, ethanesulfonamide Protease inhibition, anti-inflammatory
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-chromene 5-Fluorochromenone, 3-fluorophenyl, methylbenzenesulfonamide Kinase inhibition (e.g., PI3K/mTOR)
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Dihydropyrazole Isobutyryl, 2-methylphenyl, methanesulfonamide Metabolic enzyme modulation

Key Observations:

Quinazoline vs. Chromene/Pyrazolopyrimidine Cores: The quinazoline core in the target compound is associated with kinase inhibition (e.g., EGFR, VEGFR) due to its planar aromatic structure, which facilitates intercalation into ATP-binding pockets .

Substituent Effects on Bioactivity: Methanesulfonamide vs. Ethanesulfonamide: The smaller methanesulfonamide group in the target compound may improve membrane permeability compared to bulkier ethanesulfonamide derivatives . Chloro vs. Fluorinated analogs (e.g., ) often exhibit improved metabolic stability.

Dihydropyrazole Conformation :

  • The 4,5-dihydropyrazole ring in the target compound introduces conformational rigidity, which may reduce off-target effects compared to fully aromatic pyrazole derivatives .

Research Findings and Inferred Mechanisms

  • Anticancer Activity : Quinazoline derivatives are well-documented as tyrosine kinase inhibitors. For example, compounds with similar substitution patterns (e.g., 6-chloro, 4-phenyl) have shown IC₅₀ values < 100 nM against EGFR mutants .
  • Anti-inflammatory Potential: Sulfonamide-containing dihydropyrazoles (e.g., ) inhibit COX-2 and 5-LOX enzymes, suggesting the target compound may modulate arachidonic acid pathways.
  • Selectivity Considerations: The 2-methoxyphenyl group may confer selectivity toward cancer cells over normal tissues, as seen in ferroptosis-inducing agents .

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